N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials are usually substituted benzothiazoles and appropriate amines. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group.
Benzothiazole-2-carboxamide: A related compound with a carboxamide group.
Uniqueness
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of dimethylamino and carboxamide functionalities enhances its interaction with biological targets, potentially leading to significant therapeutic effects. The molecular formula is C16H20N4S2, indicating a relatively complex structure conducive to various biological interactions.
Antiproliferative Activity
Research has indicated that benzothiazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells. A study demonstrated that certain derivatives induced significant cell viability reduction in pancreatic and paraganglioma cancer cells at concentrations as low as 0.6–2.0 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4l | Pancreatic Cancer | 0.9 ± 0.1 |
8 | Paraganglioma | 1.5 ± 0.2 |
Antioxidative Activity
The antioxidative potential of benzothiazole derivatives has also been evaluated using DPPH and FRAP assays. Compounds structurally related to this compound have displayed significant free radical scavenging capabilities .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar benzothiazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Interaction with Receptors : Target prediction analyses suggest interactions with cannabinoid receptors and other pathways that modulate cellular responses .
Study on Anticancer Properties
A notable study focused on the synthesis and evaluation of various benzothiazole derivatives for their antiproliferative activities against different cancer cell lines. The results highlighted that modifications to the benzothiazole scaffold significantly influenced the biological activity of these compounds. For example, the introduction of specific substituents enhanced selectivity and potency against targeted cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed MIC values as low as 0.015 µg/mL against clinical isolates of Streptococcus pneumoniae .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2.ClH/c1-14-10-11-18-19(15(14)2)24-22(29-18)26(13-7-12-25(3)4)21(27)20-23-16-8-5-6-9-17(16)28-20;/h5-6,8-11H,7,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYDUTZJYDIWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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